N-[4-(difluoromethylsulfanyl)phenyl]-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide is a compound notable for its potential applications in scientific research, particularly in the fields of pharmacology and agrochemistry. This compound is classified under the category of bioactive reagents and is primarily utilized in non-human research settings. Its molecular formula is with a molecular weight of approximately 391.44 g/mol.
The synthesis of N-[4-(difluoromethylsulfanyl)phenyl]-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide involves several key steps that may include:
Technical details regarding specific reagents, reaction conditions (temperature, solvent), and yields are often proprietary but can be inferred from similar synthetic pathways in literature.
The molecular structure of N-[4-(difluoromethylsulfanyl)phenyl]-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide can be represented using various structural formulas:
InChI=1S/C19H19F2N3O2S/c1-10-7-14-15(8-11(10)2)24-18(26)16(23-14)9-17(25)22-12-3-5-13(6-4-12)27-19(20)21/h3-8,16,19,23H,9H2,1-2H3,(H,22,25)(H,24,26)
This representation provides insight into the compound's connectivity and stereochemistry. The presence of fluorine atoms and a sulfur moiety suggests unique electronic properties that may influence its biological activity.
N-[4-(difluoromethylsulfanyl)phenyl]-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide can participate in various chemical reactions:
These reactions are critical for understanding its reactivity profile and potential applications in drug development or agricultural chemistry.
The mechanism of action for N-[4-(difluoromethylsulfanyl)phenyl]-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide is not fully elucidated but can be hypothesized based on its structural features:
Data from related compounds suggest potential anti-inflammatory and pesticidal activities .
The physical and chemical properties of N-[4-(difluoromethylsulfanyl)phenyl]-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide include:
These properties are crucial for determining the compound's usability in laboratory settings.
N-[4-(difluoromethylsulfanyl)phenyl]-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide has several scientific applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: